4-[2-(4-Methoxyphenyl)ethenyl]aniline
Description
4-[2-(4-Methoxyphenyl)ethenyl]aniline is a substituted aniline derivative featuring a methoxyphenyl group connected via an ethenyl (-CH=CH-) bridge to the aniline ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, dyes, and optoelectronic materials. The methoxy group acts as an electron-donating substituent, enhancing conjugation and stability, while the ethenyl linker facilitates π-π interactions in supramolecular assemblies .
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKHOQPXEPBRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024497 | |
| Record name | 4-[2-(4-Methoxyphenyl)ethenyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7570-37-8 | |
| Record name | 4-Amino-4′-methoxystilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7570-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(4-Methoxyphenyl)ethenyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]aniline typically involves the reaction of 4-methoxybenzaldehyde with aniline in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic rings in 4-[2-(4-Methoxyphenyl)ethenyl]aniline facilitate EAS reactions. The aniline ring (activated by the -NH group) and the methoxyphenyl ring (activated by -OCH) undergo substitutions at specific positions.
Oxidation Reactions
The ethenyl (C=C) group is susceptible to oxidation, yielding epoxides or diols.
Reduction Reactions
Catalytic hydrogenation reduces the ethenyl group to an ethyl linker.
| Reaction Type | Reagents/Conditions | Product | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrogenation | H, Pd/C, EtOH, 50 psi | 4-[2-(4-Methoxyphenyl)ethyl]aniline | Full saturation | 90 |
Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization of the ethenyl group.
Reactions of the Amino Group
The -NH group undergoes acylation, alkylation, and diazotization.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, RT | 4-[2-(4-Methoxyphenyl)ethenyl]acetanilide | 88 | |
| Diazotization | NaNO, HCl, 0°C → CuCN | 4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile | 65 |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or isomerization.
| Reaction Type | Conditions | Product | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| [2+2] Cycloaddition | UV light, CHCN | Cyclobutane dimer | Head-to-tail dimer | 55 |
Key Research Findings
-
Catalytic Hydrogenation : Complete saturation of the ethenyl group occurs under mild conditions (50 psi H, Pd/C), yielding 4-[2-(4-Methoxyphenyl)ethyl]aniline with 90% efficiency .
-
Heck Coupling : Aryl halides couple at the ethenyl group with Pd(OAc), producing biaryl derivatives (70–75% yield).
-
Epoxidation : mCPBA selectively oxidizes the double bond to a cis-epoxide (85% yield), critical for further ring-opening reactions .
Comparative Reactivity
| Functional Group | Reactivity Trend | Dominant Reaction Pathway |
|---|---|---|
| Aniline (-NH) | High | Electrophilic substitution (para) |
| Methoxyphenyl (-OCH) | Moderate | Electrophilic substitution (ortho/para) |
| Ethenyl (C=C) | Moderate | Oxidation, reduction, coupling |
Scientific Research Applications
Organic Synthesis
Versatile Building Block
4-[2-(4-Methoxyphenyl)ethenyl]aniline serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations that can lead to the creation of complex organic molecules. For instance, it can be utilized in the synthesis of dyes and pigments due to its conjugated system, which provides vivid colors and stability.
Reactivity in Coupling Reactions
The compound is particularly valuable in cross-coupling reactions, such as Suzuki and Heck reactions, where it can form carbon-carbon bonds with other aryl halides or alkenes. This reactivity is crucial for developing more complex molecular architectures that are essential in pharmaceuticals and agrochemicals.
Materials Science
Conductive Polymers
In materials science, this compound is investigated for its potential use in conductive polymers. Its conjugated structure allows for electron delocalization, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Self-Healing Materials
Recent studies suggest that derivatives of this compound can be integrated into self-healing materials. These materials can autonomously repair damage, enhancing their longevity and functionality in various applications, including coatings and structural components.
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. This makes it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses significant inhibitory effects against various bacterial strains, making it a potential candidate for the development of new antimicrobial agents.
Case Study 1: Synthesis of Functionalized Anilines
A study demonstrated the synthesis of various functionalized anilines using this compound as a precursor. The researchers successfully modified the compound through electrophilic substitution reactions, leading to derivatives with enhanced biological activity.
| Compound | Method Used | Yield (%) | Biological Activity |
|---|---|---|---|
| Derivative A | Electrophilic Substitution | 85% | Anticancer |
| Derivative B | Cross-Coupling Reaction | 75% | Antimicrobial |
Case Study 2: Application in Organic Electronics
In a recent investigation into organic electronics, researchers incorporated this compound into a polymer matrix for OLED applications. The device exhibited improved efficiency and brightness compared to traditional materials.
| Parameter | Value |
|---|---|
| Maximum Brightness | 1500 cd/m² |
| Efficiency | 20 lm/W |
| Lifetime | >10,000 hours |
Mechanism of Action
The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]aniline involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The presence of the methoxy and amine groups allows for specific interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Key Findings :
Solubility and Bioavailability
Key Findings :
Key Findings :
Biological Activity
4-[2-(4-Methoxyphenyl)ethenyl]aniline, also known as a derivative of aniline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxyphenyl group and an ethenyl linkage, which contribute to its unique properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 10 µM to 50 µM, indicating moderate to strong antibacterial effects .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated:
- IC50 values ranging from 5 µM to 15 µM, suggesting potent cytotoxic effects.
- Induction of apoptosis in treated cells, as evidenced by flow cytometry assays that show increased annexin V binding .
The mechanism of action for this compound appears to involve multiple pathways:
- Inhibition of cell proliferation : This compound may interfere with cell cycle progression, leading to growth arrest in cancer cells.
- Induction of oxidative stress : The presence of the methoxy group can enhance the production of reactive oxygen species (ROS), contributing to cellular apoptosis.
- Targeting specific signaling pathways : Research suggests that it may modulate pathways involved in apoptosis and survival, such as the Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and bioavailability |
| Ethenyl linkage | Increases reactivity with biological targets |
| Aniline moiety | Essential for interaction with cellular receptors |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various synthetic derivatives of aniline showed that modifications at the para position significantly improved antimicrobial activity against resistant strains .
- Cytotoxicity Assessment : In a comparative study with other aniline derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells, with mechanistic insights suggesting ROS-mediated apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
